2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-(6-Chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic compound featuring a 6-chloroindole moiety linked via an acetamide bridge to a substituted 1,3,4-thiadiazole ring. The 6-chloroindole group is a pharmacologically relevant scaffold known for its role in modulating biological activity, while the methoxymethyl-substituted thiadiazole contributes to electronic and steric properties that influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-5-4-9-2-3-10(15)6-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFWPFWUGCELLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.
Coupling Reaction: The chloro-substituted indole and the thiadiazole moiety are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent on the indole ring can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of indole and thiadiazole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its structural components allow it to interact with microbial cell membranes, leading to disruption and subsequent cell death. This makes it a candidate for developing new antimicrobial agents against resistant strains.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a lead structure for synthesizing new derivatives with enhanced biological activities. Researchers are exploring modifications to improve potency and selectivity against specific targets.
Drug Development
The unique properties of this compound make it suitable for drug development initiatives targeting cancer and infectious diseases. Its ability to cross biological membranes enhances its potential as an oral medication.
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy Research : A research article in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of thiadiazole derivatives. This compound was included in the screening process, showing promising results against Gram-positive bacteria .
- Inflammation Modulation Investigation : In a study published in Pharmacology Research & Perspectives, researchers investigated the anti-inflammatory properties of several compounds, including this one. The findings indicated a reduction in pro-inflammatory cytokines, supporting its potential therapeutic use .
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole-heterocycle hybrids. Below is a detailed comparison with structurally analogous molecules from the literature:
Structural Features
- Key Observations: The 1,3,4-thiadiazole core in the target compound distinguishes it from triazole (e.g., 6a) or oxadiazole (e.g., 2a) analogs. The 6-chloroindole substituent may improve lipophilicity and receptor binding compared to unsubstituted indoles (e.g., 6a) or indoles with 3-CH2 groups (e.g., 2a) . The methoxymethyl group on the thiadiazole offers steric bulk and hydrogen-bonding capacity, contrasting with simpler substituents like naphthyloxymethyl (in 6a) or thioether linkages (in 2a) .
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative that combines the pharmacological properties of indole and thiadiazole moieties. This compound has been investigated for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring substituted with a chloro group and a thiadiazole ring. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with electron-withdrawing groups, such as chlorine, at specific positions have shown increased cytotoxicity against various cancer cell lines. In particular, derivatives similar to our compound have demonstrated significant activity against human pulmonary malignant cells (A549) and other cancer types .
Table 1: Cytotoxicity of Thiadiazole Derivatives
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. The presence of halogen substituents has been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Gram-positive | 8 µg/mL |
| Compound E | Gram-negative | 16 µg/mL |
| Compound F | Fungal | 32 µg/mL |
Antioxidant Activity
Thiadiazole derivatives have also been evaluated for their antioxidant capabilities. The presence of methoxy groups in the structure has been linked to improved radical scavenging activity. In vitro assays demonstrate that these compounds can effectively neutralize free radicals, contributing to their potential therapeutic benefits .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the substituents on the thiadiazole and indole rings significantly influence biological activity. Electron-donating groups generally enhance anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial efficacy .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of synthesized thiadiazole derivatives demonstrated that compounds with specific substitutions exhibited IC50 values lower than traditional chemotherapeutics like gefitinib, indicating superior selectivity towards malignant cells .
- Case Study on Antimicrobial Activity : In a comparative study, a derivative similar to the compound showed effective inhibition against multi-drug resistant Mycobacterium tuberculosis, highlighting its potential as an alternative treatment option .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful selection of catalysts, reaction conditions, and purification methods. For example:
- Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) enable efficient cross-coupling reactions for indole-thiadiazole scaffolds . Copper diacetate (Cu(OAc)₂) is effective for 1,3-dipolar cycloaddition reactions to form triazole or thiadiazole intermediates .
- Purification: Recrystallization using ethanol or ethyl acetate/hexane mixtures ensures high purity .
- Reaction Monitoring: TLC with hexane:ethyl acetate (8:2) tracks reaction progress .
Basic: What spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., δ 5.38–8.40 ppm for triazole protons, δ 52.0–165.0 ppm for carbonyl carbons) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for intermediates) .
Basic: How should anti-proliferative activity assays be designed for this compound?
Methodological Answer:
- Cell Lines: Use cancer cell lines (e.g., MCF-7, HeLa) with non-malignant controls.
- Assay Protocol: MTT or SRB assays at 48–72 hours, with IC₅₀ calculations .
- Positive Controls: Include cisplatin or doxorubicin for baseline comparison.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Re-characterize the compound via HPLC (>95% purity) to rule out impurities .
- Orthogonal Assays: Compare results across multiple assays (e.g., apoptosis via flow cytometry vs. cytotoxicity via MTT) .
- Structural Confirmation: Re-examine stereochemistry (E/Z isomerism) using NOESY or X-ray crystallography .
Advanced: How to conduct structure-activity relationship (SAR) studies on the thiadiazole moiety?
Methodological Answer:
- Analog Synthesis: Replace the methoxymethyl group with halogenated or alkylated variants using alkylation/arylation protocols .
- Biological Testing: Evaluate analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .
- Computational Analysis: Map steric/electronic effects of substituents using DFT calculations .
Advanced: Which computational tools are suitable for docking studies with this compound?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for ligand-protein docking .
- Parameters: Use the compound’s 3D structure (optimized via Gaussian 09) and target proteins (e.g., PDB: 1M17 for kinase domains).
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate at pH 3–10 (37°C) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures .
- Light Sensitivity: Store in amber vials and test under UV/visible light exposure.
Advanced: What alternative synthetic routes exist for key intermediates like the thiadiazole ring?
Methodological Answer:
- Method A: Cyclize thiosemicarbazides with chloroacetic acid under reflux (yield ~75%) .
- Method B: Use microwave-assisted synthesis to reduce reaction time from hours to minutes .
Advanced: How to control regioselectivity in 1,3-dipolar cycloaddition reactions during synthesis?
Methodological Answer:
- Catalyst Tuning: Copper(I) catalysts favor triazole formation, while ruthenium catalysts alter regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Solvent Volume: Optimize solvent-to-substrate ratios to minimize waste (e.g., tert-BuOH:H₂O 3:1) .
- Catalyst Recovery: Use immobilized catalysts (e.g., Cu on silica) for recyclability .
- Safety Protocols: Handle exothermic reactions with controlled addition of reagents (e.g., chloroacetyl chloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
